N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide

Catalog No.
S6737830
CAS No.
2549033-63-6
M.F
C12H15IN2O2
M. Wt
346.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide

CAS Number

2549033-63-6

Product Name

N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide

IUPAC Name

N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide

Molecular Formula

C12H15IN2O2

Molecular Weight

346.16 g/mol

InChI

InChI=1S/C12H15IN2O2/c1-8(16)14-6-5-10-3-4-12(11(13)7-10)15-9(2)17/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

ZBMRIOKHZFUPQG-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC(=C(C=C1)NC(=O)C)I

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)NC(=O)C)I

N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes an acetamido group and an iodophenyl moiety. This compound is part of the class of acetamides and is recognized for its potential applications in pharmaceuticals and organic synthesis. Its molecular formula is C12H14N2O2IC_{12}H_{14}N_2O_2I, and it has a molecular weight of approximately 318.16 g/mol.

Typical of acetamides, including:

  • Nucleophilic Substitution: The iodine atom in the iodophenyl group can be replaced by nucleophiles, facilitating further functionalization.
  • Acylation Reactions: The acetamido group allows for acylation reactions, which can modify the compound's reactivity and properties.
  • Reduction Reactions: The compound can undergo reduction to yield amines or other derivatives.

These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications.

Several methods can be employed to synthesize N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide:

  • Direct Acylation: Starting from 4-amino-3-iodoacetophenone, acetic anhydride can be used to introduce the acetamido group.
  • Alkylation Reaction: The compound can be synthesized through alkylation of the corresponding amine with 2-bromoethyl acetate.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection and deprotection strategies to achieve the desired functional groups.

Each method has its advantages and challenges regarding yield, purity, and reaction conditions.

N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: In the development of new materials or chemical probes for research purposes.
  • Chemical Research: As a reagent in studies involving nucleophilic substitution or other organic transformations.

Interaction studies involving N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide could focus on its binding affinity with various biological targets. Similar compounds have been studied for their interactions with enzymes, receptors, or DNA, indicating that this compound may also exhibit interesting interaction profiles worth exploring in medicinal chemistry.

Several compounds share structural similarities with N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide. Here are some examples:

Compound NameStructure FeaturesNotable Properties
N-(4-acetamido-3-nitrophenyl)acetamideContains a nitro group instead of iodinePotential anti-inflammatory activity
N-(2-Iodophenyl)acetamideLacks the ethyl chain; simpler structureUsed in organic synthesis
N-(4-acetamidophenyl)acetamideSimilar acetamido group without halogenExhibits analgesic properties

Uniqueness of N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide

N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide is unique due to its combination of an iodinated phenyl ring and an ethylene bridge connecting to an acetamide group. This specific arrangement may impart distinct physical and chemical properties that could be exploited in various synthetic pathways or biological applications.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

346.01783 g/mol

Monoisotopic Mass

346.01783 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

Explore Compound Types